

Chemical structure and properties of Metosulam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metosulam**

Cat. No.: **B166753**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Properties of **Metosulam**

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, toxicology, and analytical methodologies related to the herbicide **Metosulam**. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Identity and Structure

Metosulam is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonamide class of chemicals.^{[1][2]} It is primarily used for the control of broadleaf weeds.^[3]

- IUPAC Name: N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide^{[1][2]}
- CAS Number: 139528-85-1^{[1][2][3][4][5]}
- Molecular Formula: C₁₄H₁₃Cl₂N₅O₄S^{[1][2][4]}
- Synonyms: DE-511, TACCO^[1]

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Source
IUPAC Name	N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide	[1][2]
CAS Number	139528-85-1	[1][4]
Molecular Formula	C ₁₄ H ₁₃ Cl ₂ N ₅ O ₄ S	[1][4]
Molecular Weight	418.26 g/mol	[4]
Canonical SMILES	CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl	[1][6]
InChIKey	VGHPMIFEKOFHHQ-UHFFFAOYSA-N	[1][2][6]

Physicochemical Properties

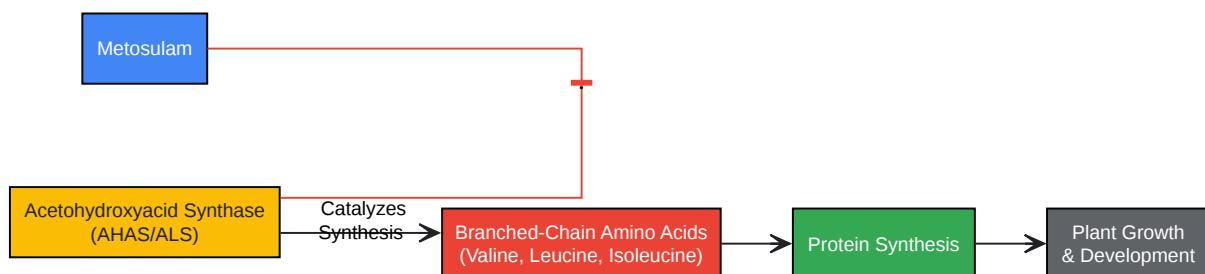

Metosulam is a solid substance under standard conditions.[1] Its properties, such as solubility and lipophilicity, are crucial for its environmental fate and biological activity.

Table 2: Physicochemical Data for **Metosulam**

Property	Value	Source
Physical Description	Solid	[1][7]
Melting Point	224 - 226 °C	[1]
XLogP3-AA	3.2	[1][7]
log Pow (at pH 7)	2.46	[8]
Water Solubility	Data not readily available	
pKa	Data not readily available	

Mechanism of Action

Metosulam functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).^[6] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.^{[6][9]} The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. This mechanism provides selectivity as the AHAS enzyme is not present in animals.^[7]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Metosulam** via inhibition of the AHAS enzyme.

Toxicology Summary

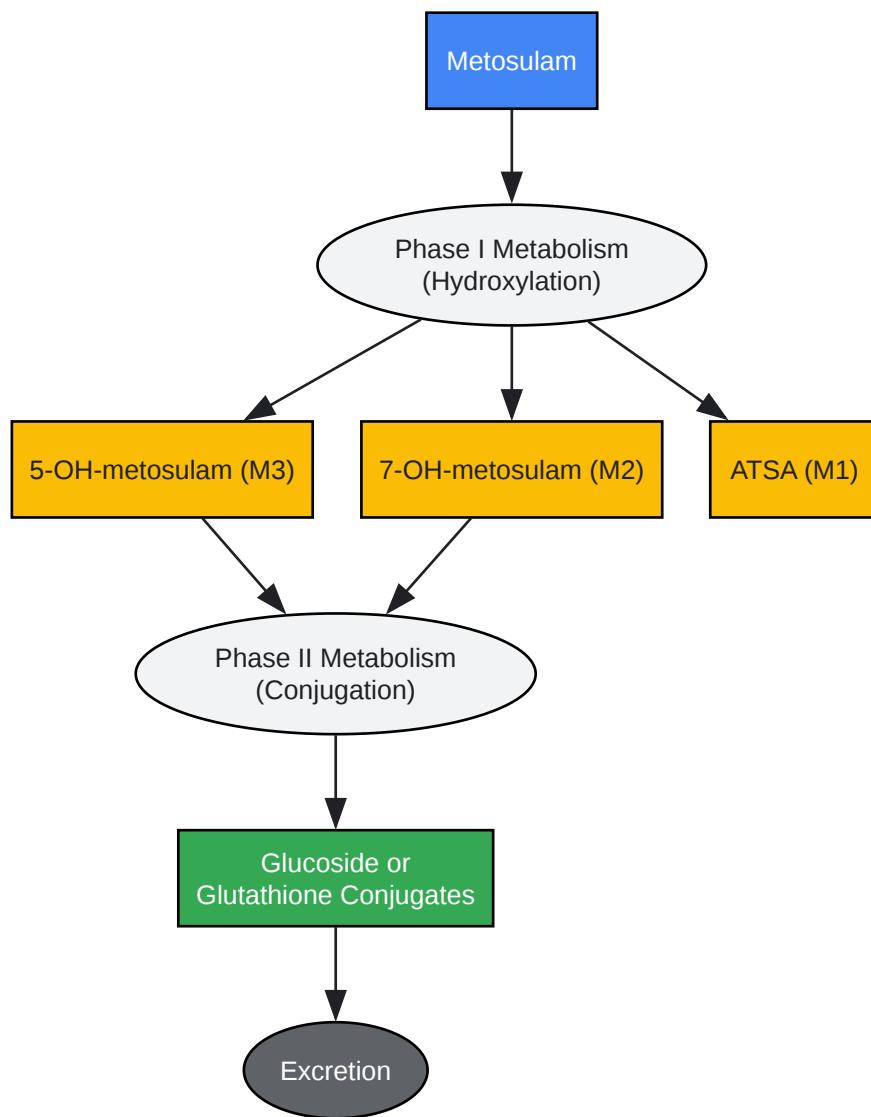

Toxicological studies have been conducted to assess the safety profile of **Metosulam**. It is classified as having low acute toxicity via oral, dermal, and inhalation routes.^[8]

Table 3: Summary of Toxicological Endpoints for **Metosulam**

Endpoint	Result	Classification	Source
Acute Oral Toxicity	Low toxicity	Category IV	[8]
Acute Dermal Toxicity	Low toxicity	Category III	[8]
Acute Inhalation Toxicity	Harmful if inhaled (LC50 (Rat) > 4.08 mg/l)	Category IV	[8]
Skin Irritation	Non-irritant	Category IV	[8]
Eye Irritation	May cause eye irritation	Category IV	[8]
Dermal Sensitization	Non-sensitizing	-	[8]
Carcinogenicity	Suspected of causing cancer	Category 2	[8]
Reproductive Toxicity	Did not cause reproductive toxicity in a two-generation rat study.	-	[8]
Developmental Toxicity	Did not cause developmental toxicity in rats and rabbits.	-	[8]

Metabolism

The environmental and biological degradation of **Metosulam** involves metabolic transformation. Known environmental transformation products include 7-OH-**metosulam** (M2), 5-OH-**metosulam** (M3), and ATSA (M1).^[1] In rats, metabolism studies of the related compound diclosulam showed that major metabolites included hydroxylated forms and their N-acetyl cysteine conjugates, which were excreted in feces and urine.^[10] The metabolic pathway for triazolopyrimidine sulfonanilide herbicides like florasulam in wheat involves hydroxylation of the aniline ring followed by glucose conjugation.^[11]

[Click to download full resolution via product page](#)

Caption: Postulated metabolic pathway of **Metosulam** in biological systems.

Experimental Protocols

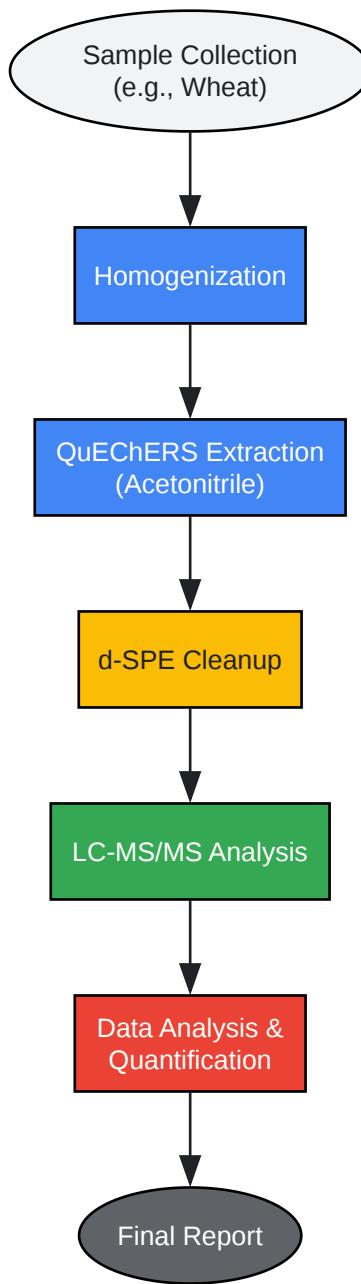
Synthesis of Metosulam

The industrial synthesis of **Metosulam** involves a multi-step process:[6]

- Preparation of the Triazolopyrimidine Core: This heterocyclic intermediate is formed through cyclization reactions that typically involve hydrazines and carboxylic acid derivatives.

- **Sulfonamide Formation:** The triazolopyrimidine core is then reacted with a sulfonyl chloride derivative (N-(2,6-dichloro-3-methylphenyl)sulfamoyl chloride) to introduce the sulfonamide functional group.
- **Reaction Conditions:** These reactions are generally performed in organic solvents like acetonitrile or dichloromethane under controlled temperature and pH to ensure high yield and purity.[\[6\]](#)
- **Purification:** The final crude product is purified using methods such as crystallization or solvent extraction to achieve the desired purity.[\[6\]](#)

Analytical Method for Quantification


The quantification of triazolopyrimidine herbicides like **Metosulam** in various matrices (e.g., soil, water, plant tissue) is typically performed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol: Quantification of **Metosulam** in Wheat Samples using LC-MS/MS

This protocol is adapted from established methods for related sulfonanilide herbicides.[\[13\]](#)[\[14\]](#)

- **Sample Preparation (QuEChERS Method):**
 - Homogenize 5 g of the wheat sample.
 - Add 10 mL of acetonitrile and 100 μ L of formic acid to a 50 mL centrifuge tube containing the sample.
 - Vortex for 1 minute to ensure thorough mixing.
 - Add a salt mixture (e.g., 4 g MgSO_4 , 1 g NaCl) to induce phase separation.
 - Centrifuge at 4000 rpm for 5 minutes.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:**

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, 25 mg C18).[14]
- Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 µm filter into an autosampler vial.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm).[14]
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[14]
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
 - Tandem Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for **Metosulam** to ensure accurate quantification.
- Quantification:
 - Prepare matrix-matched calibration standards to compensate for matrix effects.[14]
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of **Metosulam** in the samples by interpolating their peak areas from the calibration curve.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **Metosulam** residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metosulam | C14H13Cl2N5O4S | CID 86422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. CAS 139528-85-1: Metosulam | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. achemtek.com [achemtek.com]
- 6. Metosulam (Ref: XDE 511) [sitem.herts.ac.uk]
- 7. Buy Metosulam | 139528-85-1 [smolecule.com]
- 8. resources.bayer.com.au [resources.bayer.com.au]
- 9. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Uptake, translocation and metabolism of the herbicide florasulam in wheat and broadleaf weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ppqs.gov.in [ppqs.gov.in]
- 13. ijmrret.org [ijmrret.org]
- 14. Easy and effective analytical method of carbendazim, dimethomorph, and fenoxanil from *Protaetia brevitarsis seulensis* using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Metosulam]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166753#chemical-structure-and-properties-of-metosulam\]](https://www.benchchem.com/product/b166753#chemical-structure-and-properties-of-metosulam)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com